

4-Benzoylphenylboronic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Benzoylphenylboronic acid

Cat. No.: B1277926

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This technical guide provides an in-depth overview of **4-Benzoylphenylboronic acid**, a versatile organic compound with significant applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and key applications, supplemented with experimental protocols and pathway diagrams.

Core Compound Information

4-Benzoylphenylboronic acid is an organic compound characterized by the presence of both a boronic acid functional group and a benzoyl moiety.^[1] This unique structure contributes to its reactivity and diverse applications.

Physicochemical Data

A summary of the key quantitative data for **4-Benzoylphenylboronic acid** is presented in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₁₃ H ₁₁ BO ₃	[1][2]
Linear Formula	C ₆ H ₅ COC ₆ H ₄ B(OH) ₂	[3][4][5]
Molecular Weight	226.04 g/mol	[1][3][4][5]
CAS Number	268218-94-6	[1][3][4][5]
Appearance	Solid	[3][4]
Melting Point	204-212 °C	[3][4][6]
Density	1.25 g/cm ³	[6]

Synthesis of 4-Benzoylphenylboronic Acid

Several synthetic routes are available for the preparation of **4-Benzoylphenylboronic acid**. The primary methods include:

- **Boronation of Benzoylphenol:** This method involves the reaction of benzoylphenol with a boron-containing reagent under controlled conditions to introduce the boronic acid functionality.[1]
- **Direct Boronation:** The compound can be synthesized via the direct boronation of a suitable precursor using reagents like boron trifluoride etherate with phenolic substrates.[1]
- **Cross-Coupling Methods:** Palladium-catalyzed cross-coupling reactions can be employed, where an existing boron compound is coupled with an appropriate aryl halide to yield **4-Benzoylphenylboronic acid**.[1]

Key Applications in Research and Development

4-Benzoylphenylboronic acid is a valuable reagent in several areas of chemical and pharmaceutical research.

Suzuki-Miyaura Cross-Coupling Reactions

One of the most significant applications of **4-Benzoylphenylboronic acid** is its use as a key reagent in Suzuki-Miyaura cross-coupling reactions.^[1] This palladium-catalyzed reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl compounds. These structures are prevalent in many pharmaceuticals and advanced materials.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized procedure for the palladium-catalyzed cross-coupling of **4-Benzoylphenylboronic acid** with an aryl halide.

Materials:

- **4-Benzoylphenylboronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., Potassium Carbonate, K₂CO₃)
- Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
- Deionized water
- Inert gas (Nitrogen or Argon)

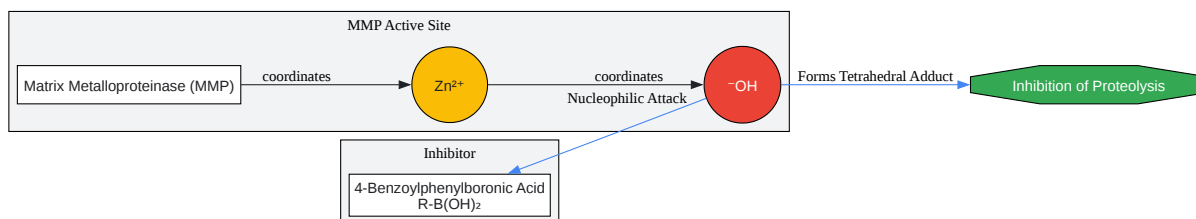
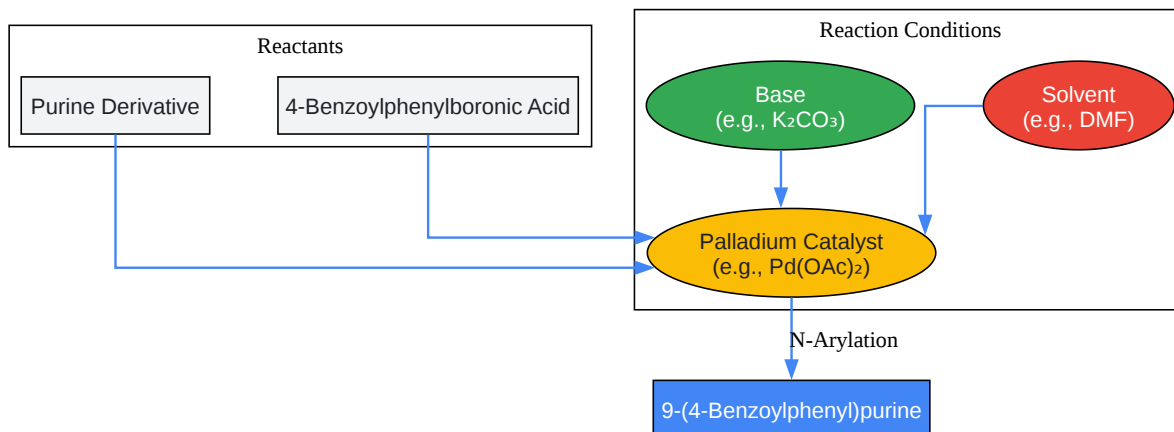
Procedure:

- **Reaction Setup:** In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), **4-Benzoylphenylboronic acid** (1.2 equiv), and potassium carbonate (2.0 equiv).
- **Inert Atmosphere:** Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

- **Catalyst and Solvent Addition:** Under a positive pressure of the inert gas, add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%). Then, add the anhydrous solvent and a small amount of deionized water (e.g., a 4:1 ratio of organic solvent to water).
- **Reaction:** Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Synthesis of 9-Arylpurines as Potential Enterovirus Inhibitors

4-Benzoylphenylboronic acid serves as a reactant for the synthesis of 9-arylpurines, which have been investigated as a novel class of enterovirus inhibitors.[3][4] The general approach involves a palladium-catalyzed N-arylation of a purine derivative with **4-Benzoylphenylboronic acid**.



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